Methyl (2S,3S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
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Overview
Description
Methyl (2S,3S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of bicyclic compounds, characterized by its two-ring structure, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure. Reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Introduction of the carboxylate group: The carboxylate group is introduced through esterification reactions, typically using reagents like methanol and a strong acid catalyst.
Chlorination and methylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl (2S,3S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl (2S,3S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. Pathways involved may include neurotransmitter regulation or enzyme inhibition, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3S)-3-(4-fluoro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- Methyl (2S,3S)-3-(4-bromo-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- Methyl (2S,3S)-3-(4-iodo-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Uniqueness
Methyl (2S,3S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group, in particular, influences its reactivity and interaction with molecular targets, differentiating it from similar compounds with other halogen substitutions.
Properties
CAS No. |
143982-09-6 |
---|---|
Molecular Formula |
C17H22ClNO2 |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H22ClNO2/c1-10-8-11(4-6-14(10)18)13-9-12-5-7-15(19(12)2)16(13)17(20)21-3/h4,6,8,12-13,15-16H,5,7,9H2,1-3H3/t12-,13+,15+,16-/m0/s1 |
InChI Key |
VMITZEMDDZVHBZ-XNISGKROSA-N |
SMILES |
CC1=C(C=CC(=C1)C2CC3CCC(C2C(=O)OC)N3C)Cl |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC3CCC(C2C(=O)OC)N3C)Cl |
Synonyms |
RTI 112 RTI-112 RTI112 |
Origin of Product |
United States |
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